4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolopyrazolone class, characterized by a fused bicyclic core with diverse substituents. Its structure includes:
- 3-ethoxy-4-propoxyphenyl group: A di-alkoxy-substituted aromatic ring, likely influencing lipophilicity and metabolic stability.
- 3-hydroxypropyl chain: A hydrophilic substituent that may improve aqueous solubility.
Properties
Molecular Formula |
C26H31N3O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O5/c1-4-13-34-20-10-8-17(15-21(20)33-5-2)25-22-23(18-14-16(3)7-9-19(18)31)27-28-24(22)26(32)29(25)11-6-12-30/h7-10,14-15,25,30-31H,4-6,11-13H2,1-3H3,(H,27,28) |
InChI Key |
SANHGKVKYQCWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O)OCC |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that belongs to the class of pyrrolopyrazoles. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, antioxidant, and possible anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O5 |
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1H-pyrrolo[3,4-c]pyrazol-6-one |
| CAS Number | 880792-84-7 |
The compound features a dihydropyrrolo[3,4-c]pyrazole core structure that is substituted with various functional groups such as ethoxy and propoxy phenyl rings, which may influence its biological activity.
Antioxidant Activity
Research has demonstrated that derivatives of pyrrolopyrazoles exhibit significant antioxidant properties. A study indicated that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where lower IC50 values indicate higher activity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various studies. For instance:
- In vitro studies have shown that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. The inhibition of these mediators suggests a promising anti-inflammatory mechanism.
Anticancer Activity
Preliminary investigations into the anticancer properties have shown that pyrrolopyrazole derivatives can induce apoptosis in cancer cell lines. The mechanisms of action may involve the modulation of various signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Efficacy
In a recent study involving a series of pyrrolopyrazole derivatives:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings: The compounds demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high anticancer activity compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for drug development. Variations in substituents on the phenyl rings significantly influence their potency and selectivity towards specific biological targets.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. A study demonstrated that derivatives of pyrrolopyrazole could effectively reduce inflammatory markers in vitro and in vivo models .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Anticancer Potential
Several studies have reported the anticancer properties of pyrrolopyrazole derivatives. Specifically, this compound has shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation. For instance, research has highlighted its effectiveness against breast and colon cancer cell lines through modulation of key signaling pathways involved in cell survival and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings significantly influence its potency and selectivity towards specific biological targets. For example, modifications to the hydroxypropyl group have been shown to enhance anticancer activity while maintaining low toxicity levels .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Anticancer Activity
In vitro studies involving human breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with varying concentrations of the compound. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its:
-
Hydroxyl groups (phenolic and alcoholic)
-
Ether linkages (ethoxy, propoxy)
-
Pyrazole-pyrrole fused ring system
These groups enable participation in nucleophilic substitutions, condensations, and redox reactions .
Nucleophilic Aromatic Substitution
The ethoxy and propoxy groups on the phenyl rings undergo substitution with strong nucleophiles (e.g., amines, thiols) under acidic or basic conditions.
| Reaction Conditions | Reactants | Products | Yield (%) | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Benzylamine | 4-(3-benzylamino-4-propoxyphenyl) | 72–85 |
This reaction is critical for modifying the compound’s electronic properties .
Esterification and Alkylation
The phenolic -OH and alcoholic -OH groups react with acylating/alkylating agents:
| Reaction Type | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Reflux, 4 hours | Acetylated derivatives | Improved lipophilicity |
| Alkylation | Methyl iodide, NaOH | RT, 12 hours | Methyl ether derivatives | Stabilizes phenolic -OH |
These modifications are leveraged to tune solubility and bioavailability.
Oxidation Reactions
The 3-hydroxypropyl side chain is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 2 hours | Ketone derivative (C=O formation) | Enhances electrophilicity |
| CrO₃, acetone | RT, 6 hours | Carboxylic acid | Salt formation |
Oxidation products are intermediates for further functionalization.
Ring-Opening and Rearrangement
The fused pyrrolo-pyrazole ring undergoes controlled ring-opening in the presence of hydrazine:
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Chromeno[2,3-c]pyrrole-3,9-dione analog | Hydrazine hydrate, dioxane, 100°C | Linear hydrazide derivative | 80–94 |
This pathway is utilized to synthesize bioactive hydrazide analogs .
Condensation Reactions
The hydroxyl and amine-compatible sites facilitate condensations:
| Partner Reactant | Catalyst | Product | Use Case |
|---|---|---|---|
| Aldehydes | HCl, ethanol | Schiff base derivatives | Chelation studies |
| Isocyanates | DIPEA, DCM | Urea-linked hybrids | Polymer conjugation |
Condensation expands the compound’s utility in material science.
Mechanistic Insights
-
Electronic Effects : Electron-donating substituents (e.g., ethoxy) activate the aromatic rings toward electrophilic attack.
-
Steric Hindrance : Bulky groups on the phenyl rings slow substitution at the para position.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with analogues from the evidence:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s ethoxy/propoxy groups confer moderate lipophilicity, intermediate between the highly hydrophobic trifluoromethoxy (Compound 23) and the hydrophilic hydroxypropyl chain.
- Solubility : The 3-hydroxypropyl group likely improves aqueous solubility compared to analogs with purely aromatic or alkyl substituents (e.g., Compound 38 in ) .
- Metabolic Stability : Ethoxy and propoxy groups are less metabolically stable than trifluoromethyl (Compound 25) but more stable than unsubstituted alkyl chains .
Q & A
Q. How to assess environmental fate and degradation pathways?
- Methodology :
- OECD 308/309 tests : Measure biodegradation in water/sediment systems (28 days, dark conditions).
- LC-QTOF-MS : Identify transformation products (e.g., hydroxylated metabolites) and model ecotoxicity with ECOSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
